molecular formula C10H9BrN2OS B14776410 5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine

5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine

Katalognummer: B14776410
Molekulargewicht: 285.16 g/mol
InChI-Schlüssel: ZHGOVHAIRVASOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound has a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities .

Analyse Chemischer Reaktionen

5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism being studied .

Vergleich Mit ähnlichen Verbindungen

5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

  • 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
  • 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole

These compounds share a similar thiazole core structure but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical properties and biological activities, making each compound unique in its own right .

Eigenschaften

Molekularformel

C10H9BrN2OS

Molekulargewicht

285.16 g/mol

IUPAC-Name

5-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

ZHGOVHAIRVASOD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=CN=C(S2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.